molecular formula C13H12O4 B1245873 1,4-Dimethoxy-2-naphthoic acid CAS No. 78265-13-1

1,4-Dimethoxy-2-naphthoic acid

Cat. No. B1245873
CAS RN: 78265-13-1
M. Wt: 232.23 g/mol
InChI Key: BGJOEOQFJYFEGG-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-naphthoic acid, also known as DMNA, is an organic compound belonging to the class of naphthoic acids. It is an aromatic compound composed of a cyclic hydrocarbon core with two oxygen-containing substituents. DMNA is a colorless solid that is insoluble in water and soluble in organic solvents. It has a variety of applications in the fields of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Aryl Hydrocarbon Receptor (AhR) Agonists/Antagonists

1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) has been studied for its potential interactions with the aryl hydrocarbon receptor (AhR), particularly in terms of its structure-dependent AhR activity. 1,4-DMNA was included in a study examining various hydroxyl/carboxy-substituted naphthoic acids and their AhR agonist/antagonist properties, showcasing its relevance in biological systems (Cheng et al., 2017).

Methodology and Application in Synthesis

The compound's derivatives have been utilized in methodology and application for the synthesis of other compounds. Specifically, it has been involved in the metalation of naphthoic acid derivatives, demonstrating its role in the efficient construction of complex molecules, such as a series of dialkylapogossypol derivatives, which are potent inhibitors of antiapoptotic Bcl-2 family proteins (Le et al., 2011).

Co-crystal and Salt Formation

This compound and its related compounds have been studied for their potential in forming co-crystals and salts, shedding light on their chemical behaviors and interactions. Such studies contribute to understanding the compound's solid-state chemistry and its implications in various scientific applications (Jacobs et al., 2010).

Synthesis of New Compounds

The compound has been used as a precursor or intermediary in the synthesis of new chemical entities. This includes the synthesis of naphthalene-containing compounds and their interactions with biological molecules like human serum albumin, indicating its importance in medicinal chemistry and drug design (Wang et al., 2020).

Biochemical Analysis

Biochemical Properties

1,4-Dimethoxy-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the hydroxylation of organic substrates . The compound’s methoxy groups can undergo metabolic transformations, leading to the formation of hydroxylated derivatives. These interactions are crucial for understanding the compound’s metabolic fate and its potential effects on cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of aryl hydrocarbon receptors (AhR), which are involved in the regulation of xenobiotic metabolism and immune responses . By binding to AhR, this compound can alter the expression of genes associated with detoxification pathways, thereby impacting cellular responses to environmental toxins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s methoxy groups facilitate its binding to enzyme active sites, where it can act as a substrate or inhibitor . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions. Additionally, the compound’s ability to modulate AhR activity highlights its role in regulating gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression profiles

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as the modulation of immune responses and the enhancement of detoxification pathways . Higher doses can lead to toxic effects, including oxidative stress and cellular damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the biosynthesis of anthraquinones and menaquinones The compound can undergo enzymatic transformations, leading to the formation of hydroxylated and demethylated derivatives

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, where it participates in metabolic reactions. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its activity and function within the cell.

properties

IUPAC Name

1,4-dimethoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJOEOQFJYFEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457637
Record name 1,4-Dimethoxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78265-13-1
Record name 1,4-Dimethoxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the structure of 1,4-Dimethoxy-2-naphthoic acid relate to its hydrogen bonding capabilities?

A1: this compound crystallizes in the centrosymmetric space group P2(1)/c and forms cyclic dimers via hydrogen bonding about a center of symmetry. [] This hydrogen bonding pattern is similar to that observed in 2-naphthoic acid, suggesting that the methoxy groups at positions 1 and 4 have minimal impact on the overall hydrogen bonding interactions. []

Q2: Does this compound exhibit any agonist or antagonist activity towards the aryl hydrocarbon receptor (AhR)?

A2: While this compound was not directly investigated for AhR activity in the provided research, its structural analog, 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), demonstrated potent AhR agonist activity. [] Further research is needed to determine if the presence of methoxy groups in this compound affects its interaction with AhR compared to 1,4-DHNA.

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